molecular formula C4H3FN2O2 B062378 5-Fluorouracil CAS No. 191047-64-0

5-Fluorouracil

Cat. No.: B062378
CAS No.: 191047-64-0
M. Wt: 130.08 g/mol
InChI Key: GHASVSINZRGABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorouracil (5-FU) is a fluorinated pyrimidine analog and a cornerstone chemotherapeutic agent used to treat various cancers, including colorectal, breast, and head/neck malignancies . Its mechanism involves inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, and incorporation into RNA, disrupting cellular replication . Pharmacokinetically, 5-FU exhibits rapid plasma clearance (half-life: ~12.9 minutes) and extensive metabolism via dihydropyrimidine dehydrogenase (DPD), with ~60–90% excreted as α-fluoro-β-alanine in urine . DPD deficiency, occurring in ~3–5% of patients, leads to severe toxicity (e.g., myelosuppression, neurotoxicity), necessitating dose adjustments or alternative therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorouracil can be synthesized through several methods. One common method involves the fluorination of uracil. The reaction typically involves the use of fluorinating agents such as fluorine gas or hydrogen fluoride in the presence of a catalyst . Another method involves the reaction of diethylaminosulfur trifluoride with uracil .

Industrial Production Methods: Industrial production of fluorouracil often involves the use of large-scale chemical reactors where uracil is reacted with fluorinating agents under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity .

Scientific Research Applications

FDA-Approved Indications

The following table summarizes the FDA-approved uses of 5-FU:

Cancer Type Administration Route Details
Gastric AdenocarcinomaSystemicUsed in combination with other agents for enhanced efficacy.
Colorectal AdenocarcinomaSystemicOften combined with leucovorin and oxaliplatin for improved outcomes.
Breast AdenocarcinomaSystemicTypically used in combination regimens.
Topical Basal Cell CarcinomaTopical5% cream formulation applied directly to lesions.
Actinic KeratosisTopicalEffective in treating precancerous skin lesions.

Off-Label Uses

In addition to its approved indications, 5-FU has several off-label applications:

  • Anal Carcinoma : Administered as part of combination chemotherapy regimens.
  • Cervical Cancer : Used in certain chemotherapeutic protocols.
  • Esophageal Cancer : Included in treatment regimens for advanced stages.
  • Metastatic Cutaneous Melanoma : Topically applied for skin lesions.
  • Keloids and Hypertrophic Scars : Investigated for its efficacy in reducing scar tissue.

Colorectal Cancer Treatment

A study highlighted the effectiveness of pharmacokinetic-guided dosing of 5-FU in colorectal cancer patients. By monitoring drug levels, clinicians were able to adjust dosages, significantly improving patient outcomes while reducing toxicity .

Topical Applications

In dermatological applications, a randomized controlled trial demonstrated that a four-week course of topical 5-FU significantly reduced actinic keratosis lesions compared to placebo . The study reported minimal adverse effects, making it a favorable option for patients with extensive sun damage.

Innovative Research Directions

Recent research has focused on enhancing the delivery and efficacy of 5-FU through novel formulations:

  • Nanoparticle Delivery Systems : Engineered nanoparticles have been developed to improve the solubility and targeted delivery of 5-FU, thereby minimizing systemic toxicity while maximizing local therapeutic effects .
  • Combination Therapies : Studies have shown that combining 5-FU with immunotherapies or other chemotherapeutics can enhance antitumor effects. For instance, combining 5-FU with checkpoint inhibitors has shown promise in preclinical models, leading to improved survival rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oral Fluoropyrimidine Prodrugs

Capecitabine: An oral prodrug enzymatically converted to 5-FU in vivo. It provides sustained 5-FU release, reducing peak plasma toxicity compared to intravenous 5-FU. However, efficacy and toxicity remain DPD-dependent, similar to 5-FU . Tegafur/UFT: Combines tegafur (a 5-FU prodrug) with uracil, which inhibits DPD, prolonging 5-FU exposure. Clinical studies show comparable efficacy to 5-FU but with reduced hematologic toxicity .

Compound Bioavailability Key Advantage Limitation Reference
Capecitabine ~100% Oral administration DPD-dependent toxicity
Tegafur/UFT ~52–74% Enhanced 5-FU bioavailability Requires uracil co-administration

5-FU Derivatives and Analogues

Hydroxymethylene-5-FU Derivatives : Synthesized to improve tumor targeting. In vitro studies against B16, K562, and CHO cells showed comparable efficacy to 5-FU, but in vivo murine trials revealed higher liver/lung toxicity due to slow hydrolysis under physiological conditions .
Oxadiazole-Linked 5-FU Derivatives : Compounds like 7a–7j demonstrated favorable in silico ADMET profiles (Lipinski’s rule compliance) and potent activity against multiple cancer cell lines. For example, 7j and 7k showed IC50 values lower than 5-FU in preliminary assays .

Compound Class Efficacy (IC50 vs. 5-FU) Toxicity Profile Key Finding Reference
Hydroxymethylene-5-FU Similar in vitro Higher in vivo toxicity Slow hydrolysis limits efficacy
Oxadiazole derivatives Superior (e.g., 7j, 7k) Improved ADMET Potential for oral administration

Non-Pyrimidine Anticancer Agents

Benzoxazole Derivatives: Compounds 4, 6, 25, and 26 exhibited IC50 values of 24.5–39.9 µM against HCT116 colorectal cells, outperforming 5-FU (IC50: 29.2 µM) . Pyrimido-Triazines/Pyrazolo-Pyrimidines: In A549 lung cancer cells, novel derivatives showed concentration-dependent growth inhibition, with some IC50 values lower than 5-FU .

Compound Class Target Cell Line IC50 (µM) vs. 5-FU Advantage Reference
Benzoxazole derivatives HCT116 24.5–39.9 (5-FU: 29.2) Broader cytotoxicity
Pyrimido-Triazines A549 Lower in some derivatives Novel mechanism of action

Halogenated Uracil Analogs

5-Chlorouracil and 5-Bromouracil: Incorporated into peptide nucleic acids (PNAs), these analogs enhance RNA triplex formation via improved hydrogen bonding.

Drug Delivery Systems

Bioactive Glass Nanoparticles (BG): SiO2-CaO-P2O5 nanoparticles loaded with 5-FU achieved sustained release over 32 days, reducing post-resection recurrence risks. Copper-doped BG combined photothermal and chemotherapeutic effects, enhancing tumor specificity .

Resistance Mechanisms and Overcoming Strategies

5-FU resistance arises from TS overexpression, reduced drug uptake, or enhanced DNA repair. Recent strategies include:

  • Phytochemicals : Curcumin and resveratrol sensitize 5-FU-resistant cells by modulating drug transporters .
  • Extracellular Vesicles (EVs) : Engineered EVs improve 5-FU delivery and bypass resistance pathways .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for analyzing 5-FU’s mechanism of action in cancer cells?

  • Answer: Utilize in vitro assays (e.g., thymidylate synthase inhibition assays) combined with fluorescence-based techniques to quantify 5-FU incorporation into RNA/DNA. Validate findings using LC-MS/MS for metabolite detection . Dose-response studies should incorporate time-resolved measurements to distinguish acute vs. delayed effects. Reference clinical pharmacokinetic data (e.g., plasma half-life, clearance rates) to align experimental concentrations with biologically relevant doses .

Q. How can researchers optimize analytical methods for quantifying 5-FU in biological matrices?

  • Answer: Solid-phase extraction (SPE) coupled with HPLC-UV or UPLC-MS/MS provides high sensitivity and specificity. Calibrate methods using spiked plasma/tissue samples, and validate precision (<15% RSD) and recovery rates (>80%). For environmental samples, consider SPE with ion-pair chromatography to address matrix interference .

Q. What are best practices for designing reproducible in vivo studies using 5-FU?

  • Answer: Standardize animal models (e.g., Sprague-Dawley rats) with strict protocols for drug administration (e.g., intraperitoneal vs. oral). Monitor hematological toxicity via weekly CBC counts. Include positive controls (e.g., leucovorin rescue) and validate endpoints (e.g., tumor regression via caliper measurements) with histopathological confirmation .

Advanced Research Questions

Q. How do pharmacokinetic variations in 5-FU metabolism influence therapeutic resistance in colorectal cancer?

  • Answer: Perform pharmacogenomic profiling (e.g., DPYD, TYMS polymorphisms) to identify patients with altered 5-FU catabolism. Use LC-MS/MS to measure plasma 5-FU and its metabolites (e.g., FdUMP) over time. Correlate AUC (area under the curve) with clinical outcomes (e.g., progression-free survival) using Cox regression models .

Q. What computational approaches are effective for optimizing 5-FU encapsulation in drug delivery systems?

  • Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities between 5-FU and cyclodextrin derivatives. Validate with thermal analysis (DSC/TGA) and spectral techniques (FTIR, NMR). For nanoparticle formulations, apply central composite design (CCD) to optimize variables like chitosan concentration and crosslinking efficiency .

Q. How can researchers resolve contradictions in 5-FU’s dose-response relationships across studies?

  • Answer: Conduct meta-analyses using PRISMA guidelines to aggregate data from preclinical/clinical studies. Stratify results by administration route (e.g., bolus vs. infusion) and adjuvant therapies (e.g., leucovorin). Use random-effects models to account for heterogeneity, and perform sensitivity analyses to identify confounding variables .

Q. What strategies mitigate thymidylate synthase (TS) upregulation as a 5-FU resistance mechanism?

  • Answer: Combine 5-FU with TS inhibitors (e.g., raltitrexed) or siRNA targeting TS mRNA. Quantify TS expression via qRT-PCR and immunohistochemistry in resistant vs. sensitive cell lines. Validate synergy using Chou-Talalay combination indices .

Q. Methodological Frameworks

Q. How to formulate a rigorous research question on 5-FU using FINER/PICOT criteria?

  • Answer: Apply PICOT:

  • Population: Colorectal cancer patients with DPYD variants.
  • Intervention: 5-FU dose adjustment based on pharmacogenetic testing.
  • Comparison: Standard dosing without genetic screening.
  • Outcome: Reduction in grade 3-4 toxicities (e.g., neutropenia).
  • Time: 12-month follow-up.
    Ensure feasibility via pilot studies and ethical approval for genetic data collection .

Q. Data Analysis & Reporting

Q. What statistical models are suitable for analyzing 5-FU’s nonlinear pharmacokinetics?

  • Answer: Use non-compartmental analysis (NCA) for AUC and Cmax calculations. For complex metabolism, apply physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp) to simulate inter-individual variability. Report results with 95% confidence intervals and bootstrap validation .

Q. How to ensure transparency in reporting 5-FU experimental data?

  • Answer: Follow ARRIVE guidelines for animal studies and MIAME standards for omics data. Publish raw datasets (e.g., HPLC chromatograms, flow cytometry FACS files) in repositories like Figshare. Disclose conflicts of interest and funding sources in compliance with ICMJE criteria .

Properties

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Record name FLUOROURACIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name fluorouracil
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fluorouracil
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020634
Record name 5-Fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid
Record name FLUOROURACIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C
Record name FLUOROURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L
Record name FLUOROURACIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorouracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUOROURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluorouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The precise mechanism of action has not been fully determined, but the main mechanism of fluorouracil is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex. This results in the inhibition of the formation of thymidylate from uracil, which leads to the inhibition of DNA and RNA synthesis and cell death. Fluorouracil can also be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., 5-FU requires enzymatic conversion to the nucleotide (ribosylation and phosphorylation) in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide (F-UMP) in animal cells. 5-FU may be converted to fluorouridine by uridine phosphorylase and then to F-UMP by uridine kinase, or it may react directly with 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction catalyzed by ... orotate phosphoribosyl transferase, to form F-UMP. Many metabolic pathways are available to F-UMP, including incorporation in to RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleoside diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate (F-dUMP). 5-FU also may be converted directly to the deoxyriboside 5-FUdR by the enzyme thymidine phosphorylase and further to F-dUMP, a potent inhibitor of thymidylate synthesis, by thymidine kinase ... The interaction between F-dUMP and the enzyme thymidylate synthase leads to depletion of TTP, a necessary constituent of DNA ... The folate cofactor, 5,10-methylenetetrahydrofolate, and F-dUMP form a covalently bound ternary complex with the enzyme. The inhibitory complex resembles the transition state formed during the normal enzymatic reaction when dUMP is converted to thymidylate. Although the physiological complex progresses to the synthesis of thymidylate by transfer of the methylene group and 2 hydrogen atoms from folate to dUMP, this reaction is blocked in the inhibitory complex by the stability of the fluorine carbon bond on F-dUMP; sustained inhibition of the enzyme results ..., Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5-10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from uracil, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., Fluorouracil is an antimetabolite of the pyrimidine analog type. Fluorouracil is considered to be cell cycle-specific for the S phase of cell division. Activity results from its conversion to an active metabolite in the tissues, and includes inhibition of DNA and RNA synthesis., There is evidence that the metabolism of fluorouracil in the anabolic pathway blocks the methylation reaction of deoxyuridylic acid to thymidylic acid. In this manner fluorouracil interferes with the synthesis of deoxyribonucleic acid (DNA) and to a lesser extent inhibits the formation of ribonucleic acid (RNA). Since DNA and RNA are essential for cell division and growth, the effect of fluorouracil may be to create a thymine deficiency which provokes unbalanced growth and death of the cell. The effects of DNA and RNA deprivation are most marked on those cells which grow more rapidly and take up fluorouracil at a more rapid rate. The catabolic metabolism of fluorouracil results in degradation products (eg, CO2 , urea, (alpha)-fluoro-(beta)-alanine) which are inactive. /Efudex Solutions/, For more Mechanism of Action (Complete) data for FLUOROURACIL (7 total), please visit the HSDB record page.
Record name Fluorouracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUOROURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to practically white crystalline powder, Crystals from water or methanol-ether

CAS No.

51-21-8
Record name FLUOROURACIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Fluorouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorouracil [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorouracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fluorouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluorouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3P01618RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUOROURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluorouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C
Record name FLUOROURACIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorouracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUOROURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluorouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1.600 g crude addition product of water to 2,3-dihydrofuran (prepared as described in Example 1) was added under stirring to a mixture of borontrifluoride-etherate (0.710 g; 5.0 m.mole) and anhydrous dioxane (20 ml) followed by the addition of silylated-5-fluorouracil (2,740 g; 10.0 m.mole). The reaction mixture was stirred for 3 hours at room temperature after which it was worked up as described in Example 1. 0.200 g unreacted 5-fluorouracil and 1.580 g (93%) Ftorafur were isolated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
silylated-5-fluorouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

In 5 ml. of distilled water, 100 mg. of 5-fluoro-2,4-dioxo-pyrimidin (5-Fu) was dispersed and then KOH aqueous solution (10 ml. of water; 50.8 mg. of KOH) was slowly added. After the addition, the mixture was stirred for 30 minutes to form a transparent solution having pH of 8 to 9 and then 2.6% aqueous solution of AgNO3 was added dropwise and the mixture was stirred for 1 hour in the dark. The precipitate was separated by a filtration and washed with water and dried under a reduced pressure to obtain silver salt of 5-Fu (yield: 93.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
93.4%

Synthesis routes and methods III

Procedure details

Bifidobacterium longum/pAV001-HU-eCD obtained in Reference Example 1 was inoculated into 5 mL of MRS medium containing the antibiotic spectinomycin and 50 μg/mL of 5-FC, followed by anaerobic culture at 37° C. for 72 hours. Then, 1 mL of the culture medium was similarly inoculated into 9 mL of MRS medium containing the antibiotic spectinomycin and 50 μg/mL of 5-FC, and cultured for 24 hours under the same culture conditions. This inoculation step was repeated three rounds to produce the 5-FU-resistant Bifidobacterium longum/pAV001-HU-eCD. Next, the 5-FU-resistant growth of the produced 5-FU-resistant Bifidobacterium longum/pAV001-HU-eCD was confirmed by inoculating into MRS medium containing 20 μg/mL of 5-FU and the antibiotic spectinomycin and culturing for 24 hours under the same culture conditions as above. Then, the bacteria were suspended with glycerol and stored at −80° C. as glycerol stocks. The stored bacteria sample and wild-type Bifidobacterium longum were inoculated respectively into MRS media containing 250 μg/mL of 5-FU and the antibiotic spectinomycin and growths thereof were compared. The growth of bacteria from the stored sample was observed on the following day, indicating the maintenance of 5-FU resistance, while the wild type did not grow. Viable cell counts of the post-culture bacterial culture were determined by plate count method. The viable cell count was 2 to 3×109 CFU/mL for the bacterial culture of the stored sample, while that of the wild type was below the limit of detection (below 103 CFU/mL).
Name
spectinomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
spectinomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

0.43 g of 5-fluoro-6-(2,2,2-trifluoroethoxy)-5,6-dihydrouracil obtained in Example 2B was placed in a reflux flask and then 1 ml of concentrated HCl was added to the flask. When the flask contents were brought to refluxing conditions, precipitation of a solid occurred. The flask was cooled to 0°C, and the contents were filtered and washed with acetone, producing 0.12 g of 5-fluorouracil.
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

0.25 g of 5-fluoro-6-methoxy-5,6-dihydrouracil obtained in Example 1B above was placed in a reflux flask and then 1 ml of concentrated HCl was added to the flask. The flask contents were brought to refluxing temperature, and the precipitation of a solid soon occurred, producing 0.1 g of 5-fluorouracil.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.